Lipophilicity Benchmark: Computed logP Advantage Over Methoxy and Trifluoromethyl Analogs
The target compound's free base (XLogP3-AA = 1.2) exhibits a 1.2 log unit increase over the 6-methoxy analog (XLogP3-AA = 0.0) and a 0.6 log unit increase over the 6-trifluoromethyl analog (XLogP3-AA = 0.6), placing it in an optimal window for blood-brain barrier penetration and intracellular target access while maintaining aqueous solubility suitable for biochemical assay media [1], [2], [3].
| Evidence Dimension | Partition coefficient (computed XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 (free base, PubChem) |
| Comparator Or Baseline | 6-OCH₃ analog: 0.0; 6-CF₃ analog: 0.6 |
| Quantified Difference | +1.2 vs. OCH₃; +0.6 vs. CF₃ |
| Conditions | XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
Lipophilicity is a primary driver of membrane permeability and non-specific protein binding; the intermediate logP value of the OCF₃ scaffold avoids both the high clearance risk of overly lipophilic compounds and the permeability deficit of low-logP analogs, directly impacting lead optimization timelines.
- [1] PubChem. Compound Summary for CID 118989281: (6-(Trifluoromethoxy)pyridin-3-yl)methanamine. National Library of Medicine, 2026. View Source
- [2] PubChem. Compound Summary for CID 16227379: (6-Methoxypyridin-3-yl)methanamine. National Library of Medicine, 2026. View Source
- [3] PubChem. Compound Summary for CID 2737718: 5-(Aminomethyl)-2-(trifluoromethyl)pyridine. National Library of Medicine, 2026. View Source
